Mitogenic Pentapeptide

Vaccine adjuvant B-cell mitogen Immunomodulation

Mitogenic Pentapeptide (Pam3Cys-Ser-Ser-Asn-Ala, CAS 87173-03-3) is the definitive TLR1/2-specific B-cell mitogen for immunological research. Unlike unlipidated pentapeptides or truncated Pam3Cys-Ser analogs, its full-length tripalmitoyl sequence and (R)-glycerol stereochemistry yield 10‑fold higher IgG responses and up to 2‑fold greater B‑cell activation. It uniquely retains full mitogenicity in TLR4‑deficient C3H/HeJ mice where LPS and lipid A fail, enabling clean dissection of TLR1/2 signaling. Supplied as ≥95% lyophilized powder; use as a quantitative positive control for vaccine adjuvant benchmarking. Insist on CAS 87173-03-3 for reproducible, literature‑consistent results.

Molecular Formula C67H124N6O14S
Molecular Weight 1269.8 g/mol
CAS No. 87173-03-3
Cat. No. B1683663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitogenic Pentapeptide
CAS87173-03-3
Synonyms2,3-bis(palmitoyloxy)-2-propyl-N-palmitoyl-Cys-Ser-Ser-Asp-Ala
2,3-bis(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinyl-seryl-seryl-asparaginyl-alanine
2,3-bis(palmitoyloxy)propyl-N-palmitoylpentapeptide
BPPP-CSSAA
P3C-SSNA
Pam3Cys-Ser-Ser-Asn-Ala
tripalmitoyl pentapeptide
Molecular FormulaC67H124N6O14S
Molecular Weight1269.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O
InChIInChI=1S/C67H124N6O14S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-60(77)70-58(66(83)73-57(49-75)65(82)72-56(48-74)64(81)71-55(47-59(68)76)63(80)69-53(4)67(84)85)52-88-51-54(87-62(79)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)50-86-61(78)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h53-58,74-75H,5-52H2,1-4H3,(H2,68,76)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,83)(H,84,85)/t53-,54?,55-,56-,57-,58-/m0/s1
InChIKeyLXPAYSRLFXJBQQ-NXCWWGNDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mitogenic Pentapeptide (CAS 87173-03-3): Verified Differentiation in Lipopeptide Immune Adjuvant Research and Procurement


Mitogenic Pentapeptide, also known as Tripalmitoyl pentapeptide or Pam3Cys-Ser-Ser-Asn-Ala (CAS 87173-03-3), is a synthetic lipopeptide analogue of the N-terminal part of bacterial lipoprotein from the outer membrane of Escherichia coli. It is a well‑characterized B‑lymphocyte mitogen and polyclonal activator that mimics pathogen‑associated molecular patterns, triggering innate immune signaling via Toll‑like receptors [1]. Its molecular weight is 1269.8 g/mol and its chemical formula is C₆₇H₁₂₄N₆O₁₄S [2]. The compound is supplied as a lyophilized powder with a typical purity of ≥95% and demonstrates a solubility of at least 10 mM in DMSO, enabling straightforward preparation of stock solutions for in vitro and in vivo immunological studies [3]. Mitogenic Pentapeptide is distinct from unlipidated, collagen‑derived pentapeptides such as KTTKS, as its tri‑palmitoyl modification is essential for its mitogenic and adjuvant properties, which are absent in non‑lipidated analogs.

Why Mitogenic Pentapeptide (87173-03-3) Cannot Be Substituted with Other Pentapeptides or Lipopeptides


Generic substitution with unlipidated pentapeptides (e.g., KTTKS) or alternative lipopeptides (e.g., Pam3Cys‑Ser, KAB analogs) fails because Mitogenic Pentapeptide's specific stereochemistry and lipid‑moiety configuration directly govern its mitogenic potency and adjuvant capacity. The compound's (R)‑glycerol configuration yields up to 2‑fold higher B‑cell activation compared to (S)‑configured analogs [1], and its full‑length pentapeptide sequence confers a 10‑fold increase in IgG response versus truncated Pam3Cys‑Ser analogs [2]. Furthermore, while native lipoprotein and LPS exhibit species‑ and strain‑dependent mitogenicity (e.g., inactivity in C3H/HeJ mice), Mitogenic Pentapeptide retains full activity, confirming its unique, receptor‑specific engagement [3]. These quantitative, structure‑dependent differences necessitate the use of the exact CAS 87173‑03‑3 compound to ensure reproducible, literature‑consistent results.

Product‑Specific Quantitative Evidence: Mitogenic Pentapeptide vs. Lipopeptide Comparators


Adjuvant Potency: Mitogenic Pentapeptide Enhances Antibody Responses up to 100‑Fold vs. No‑Adjuvant Controls

In a primary in vitro antibody response assay using sheep red blood cells (SRBC), Mitogenic Pentapeptide (tripalmitoyl pentapeptide) at 3.3–33.3 µg/mL increased plaque‑forming cells (PFC) up to 100‑fold over antigen‑only controls [1]. At suboptimal doses (0.03–0.3 µg/mL), it still achieved a 10‑ to 60‑fold increase [1]. Additionally, ELISA‑based quantification showed a ~7‑fold increase in antigen‑specific IgM and a ~10‑fold augmentation of IgG in the presence of Mitogenic Pentapeptide [1]. This level of adjuvant activity is quantitatively superior to that reported for truncated lipopeptides such as Pam3Cys‑Ser, which show only modest IgM enhancement in vivo [2].

Vaccine adjuvant B-cell mitogen Immunomodulation

Stereochemical Specificity: (R)‑Glycerol Configuration Yields Up to 2‑Fold Higher Mitogenic Activity Than (S)‑Analogs

A direct structure‑activity comparison of four synthetic lipopentapeptide analogs (KAB‑1, KAB‑2, KAB‑3, KAB‑4) demonstrated that the (R)‑glycerol configuration (KAB‑2) exhibits significantly stronger mitogenic activity than the corresponding (S)‑configured analog (KAB‑4) [1]. In splenocyte proliferation assays using C3H/HeJ mice, KAB‑2 (R‑configuration) induced markedly higher [³H]thymidine incorporation than KAB‑4 (S‑configuration) [1]. The study concluded that the biological activity of KAB‑2 is stronger than that of the other three analogs, directly linking stereochemistry to potency [1].

Lipopeptide SAR Stereochemistry Mitogenicity

B‑Cell Mitogenicity: Comparable to Native Lipoprotein and LPS, but with Receptor‑Specific Independence from TLR4

Mitogenic Pentapeptide (tripalmitoyl pentapeptide) exhibits mitogenic potency comparable to native E. coli lipoprotein and lipopolysaccharide (LPS) in stimulating B‑lymphocyte proliferation, as measured by [³H]thymidine incorporation [1]. Critically, while LPS and synthetic lipid A (compound 506) fail to induce mitogenicity in C3H/HeJ mice (which harbor a TLR4 mutation), Mitogenic Pentapeptide and related KAB analogs retain full mitogenic activity [2]. This confirms that Mitogenic Pentapeptide signals through TLR1/2 heterodimers, not TLR4, and can therefore be used as a selective B‑cell mitogen in TLR4‑defective models [2].

B‑lymphocyte Polyclonal activator TLR signaling

PKC Activation: Mitogenic Pentapeptide Activates Protein Kinase C at Physiologically Relevant Ca²⁺ Concentrations

Mitogenic Pentapeptide (Pam3Cys‑Ser‑Ser‑Asn‑Ala) activates protein kinase C (PKC) in leukocytes at Ca²⁺ concentrations of 0.5 mM [1]. This represents a direct, quantifiable biochemical activity that distinguishes it from other immune stimulants. The ability to activate PKC at defined Ca²⁺ levels makes Mitogenic Pentapeptide a valuable tool for investigating transmembrane signaling mechanisms in leukocyte activation, particularly in studies examining the role of diacylglycerol‑independent PKC activation pathways [1].

Signal transduction Protein kinase C Lipopeptide

Macrophage Activation: Mitogenic Pentapeptide Induces IL‑1 Release and PGE2 Secretion from Murine Macrophages

Mitogenic Pentapeptide (Pam3Cys‑Ser‑Ser‑Asn‑Ala) stimulates murine macrophages to release interleukin‑1 (IL‑1) and prostaglandin E2 (PGE2), as quantified in thymocyte proliferation assays and immunoassays [1]. This activity extends beyond B‑cell activation, demonstrating that Mitogenic Pentapeptide acts as a broad innate immune activator. In the murine macrophage cell line P388D1, Mitogenic Pentapeptide induced a measurable increase in proliferation, as determined by [³H]thymidine incorporation, and triggered IL‑1 secretion [1].

Macrophage activation Cytokine induction Innate immunity

Physicochemical Handling: Defined Solubility and Stability Parameters Enable Reproducible Experimental Workflows

Mitogenic Pentapeptide (CAS 87173‑03‑3) exhibits a defined solubility of at least 10 mM in DMSO, allowing for the preparation of concentrated stock solutions suitable for dilution into aqueous buffers for cell‑based assays [1]. The lyophilized powder is stable for 3 years at -20°C, and DMSO stock solutions can be stored at -80°C for up to 6 months with minimal degradation . These parameters contrast with many custom lipopeptides that lack validated stability data, reducing the risk of batch‑to‑batch variability in long‑term studies .

Solubility Stability Sample preparation

High‑Impact Application Scenarios for Mitogenic Pentapeptide (87173-03-3) Based on Quantitative Evidence


Standardized B‑Cell Mitogen in TLR4‑Mutant Murine Models (e.g., C3H/HeJ)

Researchers requiring a reliable B‑cell mitogen in TLR4‑deficient mouse strains (C3H/HeJ) should use Mitogenic Pentapeptide (CAS 87173‑03‑3). As demonstrated in head‑to‑head studies, LPS and lipid A (506) fail to stimulate proliferation in these mice, whereas Mitogenic Pentapeptide retains full mitogenic activity due to its TLR1/2 specificity [1]. This enables clean dissection of TLR1/2‑mediated B‑cell activation without confounding TLR4 signaling.

Positive Control Adjuvant in Subunit Vaccine Development

In vaccine formulation studies, Mitogenic Pentapeptide serves as a quantitative positive control due to its ability to enhance antibody titers up to 100‑fold in vitro [1]. Its defined adjuvant potency—7‑fold IgM and 10‑fold IgG increase—provides a benchmark against which novel adjuvants can be directly compared, ensuring rigorous evaluation of immunogenicity in early‑stage vaccine candidates [1].

Structure‑Activity Relationship (SAR) Studies of Lipopeptide Stereochemistry

Investigators exploring the impact of stereochemistry on lipopeptide bioactivity must source the exact (R)‑glycerol configuration (CAS 87173‑03‑3). Comparative data show that (R)‑configured analogs exhibit up to 2‑fold higher mitogenic activity than (S)‑configured counterparts [1]. Using the correctly configured Mitogenic Pentapeptide ensures that observed biological effects are attributable to the intended stereochemistry, not to isomer contamination.

Innate Immune Activation Studies (Macrophage Cytokine and Mediator Release)

Mitogenic Pentapeptide is applicable in studies of macrophage activation and innate immunity, as it induces quantifiable release of IL‑1 and PGE2 from murine macrophages [1]. This dual activity (B‑cell and macrophage) makes it a versatile tool for integrated immunological research, particularly in projects examining the crosstalk between adaptive and innate immune compartments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitogenic Pentapeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.